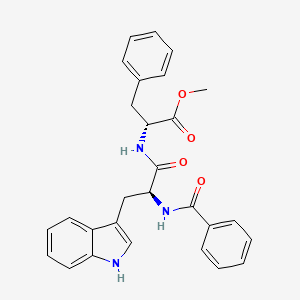

Methyl benzoyl-L-tryptophyl-D-phenylalaninate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

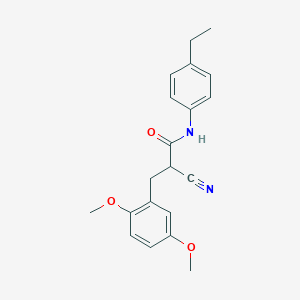

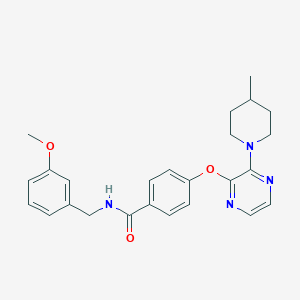

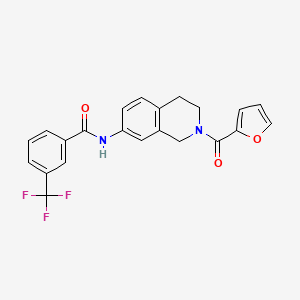

“Methyl benzoyl-L-tryptophyl-D-phenylalaninate” is a chemical compound with the CAS Number: 1435265-06-7 . It has a molecular weight of 469.54 and its IUPAC name is this compound . It is a solid substance stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in dry conditions at temperatures between 2-8°C . The compound has a molecular weight of 469.54 .科学研究应用

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has a wide range of applications in scientific research. It has been used in both in vivo and in vitro studies to investigate the biochemical and physiological effects of serotonin.

体内

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has been used in a variety of in vivo studies to investigate the effects of serotonin on the body. It has been used to study the effects of serotonin on the cardiovascular system, the central nervous system, and the endocrine system. This compound has also been used to study the effects of serotonin on learning and memory in both humans and animals.

体外

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has been used in a variety of in vitro studies to investigate the biochemical and physiological effects of serotonin. It has been used to study the effects of serotonin on cell growth, cell differentiation, and gene expression. This compound has also been used to study the effects of serotonin on various enzyme activities, such as monoamine oxidase and cholinesterase.

作用机制

Target of Action

HCH6-1, also known as Methyl benzoyl-L-tryptophyl-D-phenylalaninate, is a potent and competitive dipeptide antagonist of the Formyl peptide receptor 1 (FPR1) . FPR1 is a G-protein coupled receptor involved in chemotaxis and plays a crucial role in the immune response .

Mode of Action

HCH6-1 interacts with FPR1 and inhibits its activation by fMLF, an FPR1 agonist . This interaction results in the inhibition of chemotaxis, superoxide anion generation, and elastase release in human neutrophils specifically activated by fMLF .

Biochemical Pathways

The primary biochemical pathway affected by HCH6-1 is the FPR1 signaling pathway. By inhibiting FPR1, HCH6-1 disrupts the chemotactic response of neutrophils, reducing their migration towards sites of inflammation .

Result of Action

HCH6-1 has been shown to have protective effects against acute lung injury (ALI) in vivo . It reduces inflammatory cell infiltration and distortion of pulmonary architecture in the presence of LPS . HCH6-1-mediated decrease of neutrophil recruitment serves as a protective mechanism in ALI mice .

Action Environment

The action of HCH6-1 can be influenced by environmental factors such as the presence of LPS, which can induce an inflammatory response

生物活性

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has been found to have a variety of biological activities. It has been found to have anticonvulsant, antidepressant, anxiolytic, and sedative effects. It has also been found to have anti-inflammatory and immunomodulatory effects.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, as well as to increase levels of serotonin in the gastrointestinal tract. It has also been found to modulate the release of hormones, such as cortisol and epinephrine.

实验室实验的优点和局限性

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in solution. It has a wide range of biological activities, making it useful for studying a variety of physiological processes. However, this compound has some limitations for use in laboratory experiments. It is not water-soluble, making it difficult to use in certain types of experiments. It also has a short half-life, making it difficult to use in long-term experiments.

未来方向

The future of Methyl benzoyl-L-tryptophyl-D-phenylalaninate research is promising. Further research is needed to better understand the pharmacodynamics of this compound, as well as to identify new applications for this compound in scientific research. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, such as its use in the treatment of depression and anxiety. Finally, further research is needed to develop new methods for synthesizing this compound and to improve the stability of the compound.

合成方法

The synthesis of Methyl benzoyl-L-tryptophyl-D-phenylalaninate involves the condensation of benzoyl chloride with tryptophan and phenylalanine, followed by methylation of the resulting product. This method was first reported by S. Sugimoto et al. in 1974. The synthesis of this compound is relatively simple and can be completed in a few steps.

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFZAIDTRUPTSU-LOSJGSFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2784869.png)

![N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide](/img/structure/B2784871.png)

![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2784884.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2784885.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2784886.png)

![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2784887.png)

![6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2784890.png)

![1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784892.png)